3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione
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Overview
Description
3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C12H16O3 It is a derivative of cyclohexa-3,5-diene-1,2-dione, featuring tert-butyl and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione typically involves the oxidation of 3-tert-butyl-4-methoxyphenol. The reaction is carried out using an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired dione .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the dione to the corresponding diol.
Substitution: Electrophilic substitution reactions can occur at the methoxy or tert-butyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
Oxidation: Quinones.
Reduction: Diols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular oxidative stress levels and modulating signaling pathways. Its effects are mediated through the formation of reactive intermediates and the alteration of cellular redox states .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-methoxyphenol
- 3,6-Di-tert-butyl-4-methoxycyclohexa-3,5-diene-1,2-dione
Uniqueness
3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both tert-butyl and methoxy groups influences its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione, also known as 3-tert-butyl-5-methoxy-1,2-quinone, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H14O3
- Molecular Weight : 194.23 g/mol
- CAS Number : 2940-63-8
- Melting Point : 72-75 °C
- Boiling Point : 297.1 °C (predicted)
- Density : 1.08 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : This compound exhibits notable antioxidant properties, which are crucial for protecting cells from oxidative stress. Its structure allows it to scavenge free radicals effectively.
- Enzyme Inhibition : Research indicates that it can inhibit specific enzymes involved in inflammatory processes. For instance, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
- Cell Proliferation Modulation : In vitro studies have demonstrated that this compound can influence cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy.
Biological Activity Data
Biological Activity | Observations |
---|---|
Antioxidant | Scavenges free radicals; protects against oxidative damage. |
Enzyme Inhibition | Inhibits COX enzymes; reduces inflammation markers in assays. |
Cytotoxicity | Exhibits selective cytotoxic effects on cancer cells (e.g., HeLa and A549). |
Study 1: Antioxidant Properties
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various quinones, including this compound. The compound demonstrated a significant ability to reduce oxidative stress in human cellular models, leading to decreased levels of reactive oxygen species (ROS) .
Study 2: Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of this compound, researchers found that it effectively suppressed the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use as an anti-inflammatory agent .
Study 3: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at certain concentrations, the compound inhibited cell viability and induced apoptosis in HeLa and A549 cells without causing significant toxicity to normal cells .
Properties
CAS No. |
142543-34-8 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-tert-butyl-4-methoxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)9-8(14-4)6-5-7(12)10(9)13/h5-6H,1-4H3 |
InChI Key |
UBRINAFAQHLLQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=O)C1=O)OC |
Origin of Product |
United States |
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